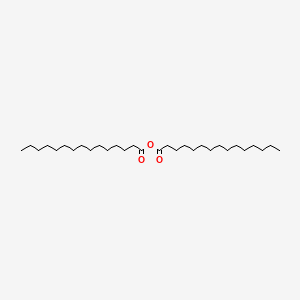
4-Dodecylpyridine
Overview
Description
4-Dodecylpyridine (4-DDP) is a synthetic compound that belongs to the pyridine family. It is a quaternary ammonium salt that is used in various scientific research applications. 4-DDP has gained significant attention due to its unique structure and properties.
Scientific Research Applications
Corrosion Inhibition
4-Dodecylpyridine derivatives have been studied for their effectiveness in corrosion inhibition. Research by Hegazy et al. (2016) focused on the inhibition effect of synthesized amphoteric and di-cationic surfactants, including 4-((((1-dodecylpyridin-1-ium bromide)-4-yl)methylene)amino)benzoate sodium, on the corrosion of carbon steel in acidic solutions. The study found that these surfactants are mixed-type inhibitors and their adsorption onto carbon steel surfaces in acidic environments follows the Langmuir isotherm, indicating a combination of physical and chemical adsorption (Hegazy et al., 2016).
Optical Characterization
Research by Jang et al. (2008, 2009) explored the synthesis and optical characterization of quinoxalines bearing 2,2':6',2"-terpyridine, which involved this compound derivatives. The studies highlighted the absorption and fluorescence properties of these compounds, offering insights into their potential applications as optical sensors for metal ions. The compounds exhibited absorption and fluorescence maxima in specific wavelength ranges, making them promising candidates for optical sensing applications (Jang et al., 2008); (Jang et al., 2009).
Selective Extraction of Palladium
Regel-Rosocka et al. (2007) investigated the use of N-dodecylpyridine-4-carboxamide for the selective extraction of palladium(II) from hydrochloric acid solutions. The study found that these pyridinecarboxamides show high selectivity and efficiency in extracting palladium(II), especially in the presence of other metals like Pt(IV), Pb(II), Cu(II), and Fe(III). This research suggests the potential application of this compound derivatives in metal separation and purification processes (Regel-Rosocka et al., 2007).
Formation of Supramolecular Architectures
Majumder et al. (2006) conducted a study on the formation of supramolecular architectures using 1,2,4,5-benzenetetracarboxylic acid and N-donor coligands, including 4-aminopyridine, with transition metal ions Co(II) and Cu(II). The resulting coordination complexes formed unique supramolecular frameworks, suggesting the potential use of this compound derivatives in the development of advanced materials with specific structural and magnetic properties (Majumder et al., 2006).
properties
IUPAC Name |
4-dodecylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h13-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKYRYEWBZUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B3191979.png)

